Pinic acid
Overview
Description
Pinic acid, also known as 2,2-dimethyl-3-carboxycyclobutanecarboxylic acid, is an organic compound with the molecular formula C9H14O4 . It belongs to the class of cyclic dicarboxylic acids . It is derived from rosin and is soluble in ethanol, ether, and hydrocarbons, but insoluble in water .
Synthesis Analysis
The synthesis of Pinic acid has been studied in the context of photo-oxidation in the aqueous phase under acidic and basic pH conditions . The process involves the OH-oxidation of Pinic acid . Another method involves the use of sulfuric acid .
Molecular Structure Analysis
The molecular formula of Pinic acid is C9H14O4 . It has an average mass of 186.205 Da and a mono-isotopic mass of 186.089203 Da .
Chemical Reactions Analysis
Pinic acid undergoes photo-oxidation in the aqueous phase . This process is known to contribute to the formation of aqueous secondary organic aerosols . The yields of the oxidation products of Pinic acid show a drastic difference under acidic and basic pH conditions .
Physical And Chemical Properties Analysis
Pinic acid is a crystalline dicarboxylic acid . It is soluble in ethanol, ether, and hydrocarbons, but insoluble in water .
Scientific Research Applications
Atmospheric Chemistry and Aerosol Formation
- Formation from Ozonolysis of α- and β-Pinene : Pinic acid, identified as a C9 dicarboxylic acid, is formed as a condensed-phase product from the ozonolysis of α- and β-pinene. It's a key element in aerosol formation through nucleation in the atmosphere (Jenkin, Shallcross, & Harvey, 2000).
- Role in Secondary Organic Aerosol (SOA) Formation : Research conducted in Duke Forest, North Carolina, highlights that pinic acid, as an oxidation product of α-pinene, contributes significantly to SOA formation. This is relevant for understanding global atmospheric chemistry (Bhat & Fraser, 2007).
- Vapor Pressures and Atmospheric Impact : Studies on the vapor pressures of aerosol species like pinic acid provide insights into their contribution to particulate matter in the atmosphere. Understanding these properties is crucial for atmospheric science (Bilde & Pandis, 2001).
Chemical Properties and Applications
- Pinic Acid in Aqueous Phase Oxidation : Investigating the aqueous-phase OH-oxidation of pinic acid reveals how it contributes to atmospheric processes under various pH conditions, showcasing its chemical versatility (Amorim et al., 2021).
- Molecular Interaction Studies : Understanding the molecular interactions of pinic acid with other compounds like sulfuric acid helps in exploring the mechanisms of cluster growth and aerosol formation. This is crucial for atmospheric modeling and prediction (Elm et al., 2014).
- Application in Microextraction Techniques : The development of methods like hollow fiber liquid phase microextraction for analyzing pinic acid in aerosols signifies its importance in analytical chemistry and environmental monitoring (Hyder et al., 2012).
Biological and Agricultural Applications
- Herbicidal and Fungicidal Activities : Synthesis of pinic acid-based compounds has demonstrated significant herbicidal and fungicidal activities, indicating its potential application in agriculture and pest control (Yu-ning, 2013).
- Growth Regulation in Plants : Some derivatives of pinic acid show potential as plant growth regulators, offering a new avenue for enhancing agricultural productivity (Gui-sha, 2013).
Safety And Hazards
Future Directions
Future research could focus on the impact of pH on the reaction mechanisms and product yields of Pinic acid . The photochemistry of organic acids like Pinic acid is known to contribute to the formation of aqueous secondary organic aerosols , and understanding this process could have significant implications for atmospheric science .
properties
IUPAC Name |
3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVONNIFUFSRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951323 | |
Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinic acid | |
CAS RN |
473-73-4, 28664-02-0 | |
Record name | Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 473-73-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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